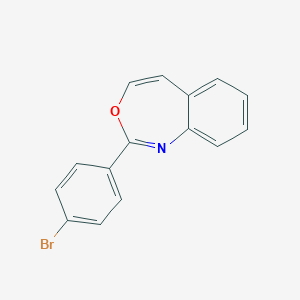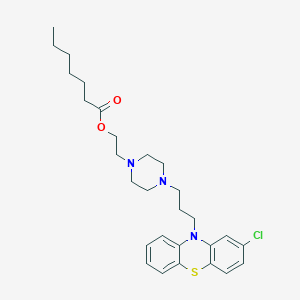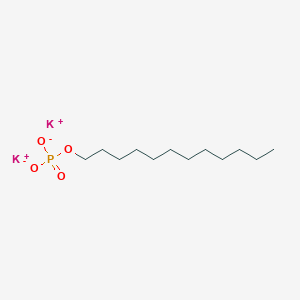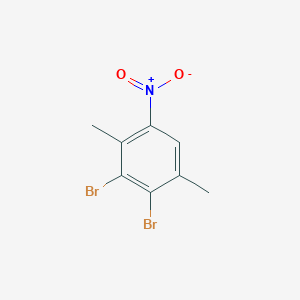
2-(4-Bromophenyl)-3,1-benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-3,1-benzoxazepine, also known as BRL-15572, is a chemical compound that belongs to the benzoxazepine class of compounds. It has been identified as a potent and selective antagonist for the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness. BRL-15572 has been the subject of extensive research due to its potential therapeutic applications in the treatment of sleep disorders and other neurological conditions.
Mécanisme D'action
2-(4-Bromophenyl)-3,1-benzoxazepine acts as a selective antagonist for the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness. By blocking the activity of this receptor, 2-(4-Bromophenyl)-3,1-benzoxazepine reduces wakefulness and promotes sleep. The exact mechanism of action of 2-(4-Bromophenyl)-3,1-benzoxazepine is still under investigation, but it is believed to involve the modulation of neurotransmitter release in the brain.
Effets Biochimiques Et Physiologiques
2-(4-Bromophenyl)-3,1-benzoxazepine has been shown to have a number of biochemical and physiological effects, including the reduction of wakefulness and the promotion of sleep. It has also been shown to have anxiolytic and antidepressant effects in animal models, and may have potential therapeutic applications in the treatment of these conditions. 2-(4-Bromophenyl)-3,1-benzoxazepine has also been shown to have minimal side effects and a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Bromophenyl)-3,1-benzoxazepine has several advantages for use in lab experiments, including its potency and selectivity for the orexin-1 receptor, its favorable safety profile, and its well-established synthesis method. However, its limitations include its relatively short half-life and the need for further optimization of its pharmacokinetic properties for use in clinical settings.
Orientations Futures
There are several future directions for research on 2-(4-Bromophenyl)-3,1-benzoxazepine, including the optimization of its pharmacokinetic properties for use in clinical settings, the investigation of its potential therapeutic applications in the treatment of sleep disorders and other neurological conditions, and the exploration of its effects on other neurotransmitter systems in the brain. Further research is also needed to fully understand the mechanism of action of 2-(4-Bromophenyl)-3,1-benzoxazepine and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-Bromophenyl)-3,1-benzoxazepine involves several steps, starting with the reaction of 4-bromobenzylamine with 2-hydroxybenzaldehyde to form 2-(4-bromophenyl)benzoxazole. This intermediate is then reacted with 2-bromoacetic acid to form the final product, 2-(4-Bromophenyl)-3,1-benzoxazepine. The synthesis of 2-(4-Bromophenyl)-3,1-benzoxazepine has been optimized to improve yield and purity, and several variations of the method have been reported in the literature.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-3,1-benzoxazepine has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, such as insomnia and narcolepsy. It has been shown to improve sleep quality and reduce wakefulness in animal models, and has also been tested in clinical trials for its efficacy in treating insomnia. 2-(4-Bromophenyl)-3,1-benzoxazepine has also been investigated for its potential use in the treatment of other neurological conditions, such as anxiety and depression.
Propriétés
Numéro CAS |
19062-91-0 |
|---|---|
Nom du produit |
2-(4-Bromophenyl)-3,1-benzoxazepine |
Formule moléculaire |
C15H10BrNO |
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3,1-benzoxazepine |
InChI |
InChI=1S/C15H10BrNO/c16-13-7-5-12(6-8-13)15-17-14-4-2-1-3-11(14)9-10-18-15/h1-10H |
Clé InChI |
XDQYDLMZRODXFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br |
Synonymes |
2-(p-Bromophenyl)-3,1-benzoxazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)












